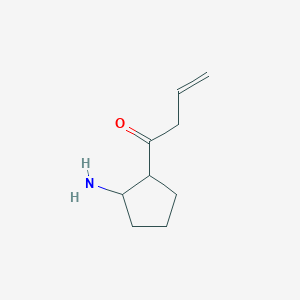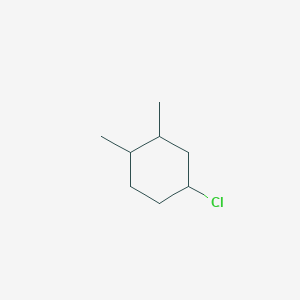
4-Chloro-1,2-dimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1,2-dimethylcyclohexane is a chemical compound with the molecular formula C8H15Cl. It belongs to the class of cycloalkanes and contains a chlorine atom and two methyl groups attached to a cyclohexane ring. The compound’s structure can be visualized as follows:
Structure: CH3−CH2−CH2−CH2−CH2−CH2−CH2−Cl
准备方法
Synthetic Routes: The synthesis of 4-chloro-1,2-dimethylcyclohexane typically involves chlorination of 1,2-dimethylcyclohexane. The reaction can be carried out using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2). The mechanism involves electrophilic substitution of a hydrogen atom with chlorine.
Reaction Conditions:Chlorination with Chlorine Gas:
Chlorination with Thionyl Chloride:
Industrial Production: Industrial-scale production of this compound involves optimizing the chlorination process for yield and purity.
化学反应分析
4-Chloro-1,2-dimethylcyclohexane can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., hydroxide ion, amine).
Reduction Reactions: Reduction with hydrogen gas (catalyzed by a metal catalyst) can convert the carbonyl group to an alcohol.
Oxidation Reactions: Oxidation of the methyl groups may lead to the formation of ketones or carboxylic acids.
科学研究应用
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology and Medicine: Investigated for its potential biological activity (e.g., antimicrobial properties).
Industry: Employed as an intermediate in the production of fine chemicals.
作用机制
The exact mechanism of action for 4-chloro-1,2-dimethylcyclohexane’s effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
相似化合物的比较
4-Chloro-1,2-dimethylcyclohexane can be compared with other chlorinated cyclohexanes, such as 1-chloro-1-methylcyclohexane and 1,1-dichlorocyclohexane. Its unique features lie in the position of the chlorine atom and the presence of two methyl groups.
属性
分子式 |
C8H15Cl |
|---|---|
分子量 |
146.66 g/mol |
IUPAC 名称 |
4-chloro-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C8H15Cl/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5H2,1-2H3 |
InChI 键 |
GTEAJABXKIWBQR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


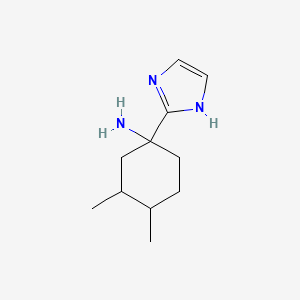

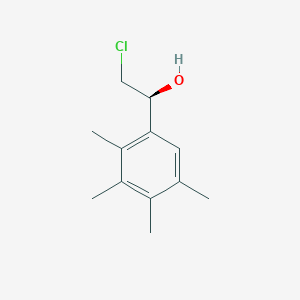

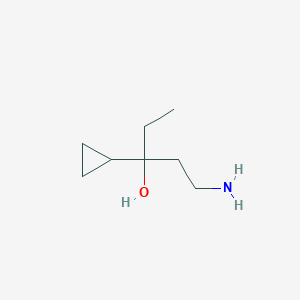
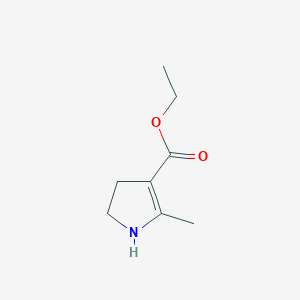
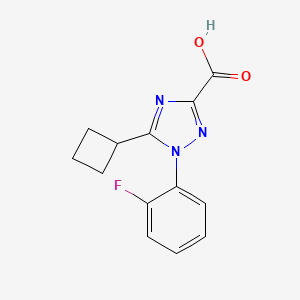
![(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)


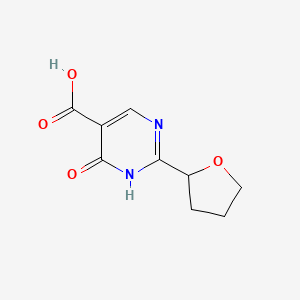
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
